molecular formula C15H14N2O3 B5093382 3-methyl-N-(4-methyl-2-nitrophenyl)benzamide

3-methyl-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5093382
M. Wt: 270.28 g/mol
InChI Key: UVQGKAMVTRIGRT-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the 3-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Reduction: 3-methyl-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Halogenated derivatives such as 3-methyl-N-(4-methyl-2-nitrophenyl)-4-bromobenzamide.

    Hydrolysis: 3-methylbenzoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

3-methyl-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(4-methyl-2-nitrophenyl)benzamide: Lacks the methyl group at the 3-position, which may affect its steric and electronic properties.

    3-methyl-N-(2-nitrophenyl)benzamide: The nitro group is positioned differently, which can influence its chemical behavior and interactions.

Uniqueness

3-methyl-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific positioning of the methyl and nitro groups, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

3-methyl-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGKAMVTRIGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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